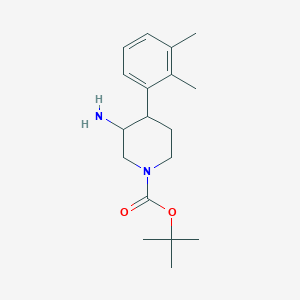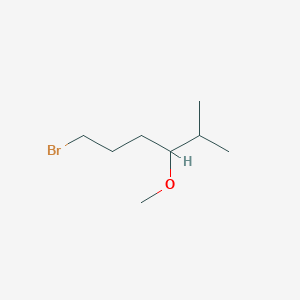
1-Bromo-4-methoxy-5-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-methoxy-5-methylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a hexane chain, which also contains a methoxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-5-methylhexane can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-5-methylhexane. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light to facilitate the formation of the bromine radical.
Reaction: [ \text{4-Methoxy-5-methylhexane} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-methoxy-5-methylhexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-methoxy-5-methylhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It can be used to introduce functional groups into drug candidates, potentially enhancing their biological activity.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-methoxy-5-methylhexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond. The methoxy group can participate in oxidation reactions, leading to the formation of aldehydes or carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-methoxy-5-methylhexane can be compared with other similar compounds such as:
1-Bromo-4-methoxyhexane: Lacks the methyl group, which may affect its reactivity and applications.
1-Bromo-5-methylhexane: Lacks the methoxy group, which may influence its chemical behavior.
1-Chloro-4-methoxy-5-methylhexane: Contains a chlorine atom instead of bromine, which can alter its reactivity and the types of reactions it undergoes.
The presence of both the methoxy and methyl groups in this compound makes it unique, as these groups can influence its reactivity and the types of reactions it can participate in.
Eigenschaften
Molekularformel |
C8H17BrO |
|---|---|
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
1-bromo-4-methoxy-5-methylhexane |
InChI |
InChI=1S/C8H17BrO/c1-7(2)8(10-3)5-4-6-9/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
SLTHALFRVPRGBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCCBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


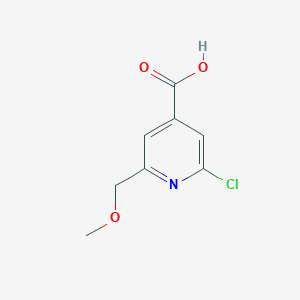


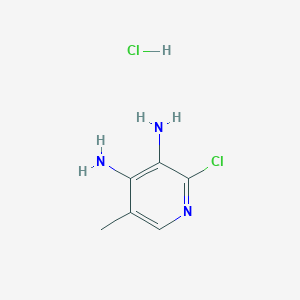
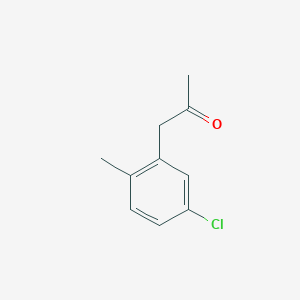
![2-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13156611.png)
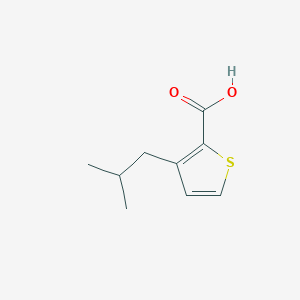


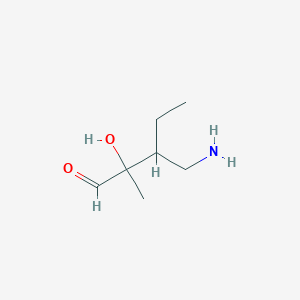
![3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13156664.png)


